1-(2,4-dimethylphenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is a derivative of imidazolidinone, a five-membered cyclic urea. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Mechanism of Action
Target of action
Imidazolidin-2-ones are a class of 5-membered ring heterocycles structurally related to imidazolidine . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of action
Imidazolidin-2-ones can be formed from 1,2-diamines and a carbonylating agent by sequential intermolecular/intramolecular acyl nucleophilic substitution reactions .
Biochemical pathways
Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylaniline with ethylene carbonate in the presence of a base, such as potassium carbonate. The reaction typically occurs at elevated temperatures, around 150-180°C, and results in the formation of the desired imidazolidinone derivative .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Imidazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
1-(2,4-dimethylphenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-phenylimidazolidin-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.
1-(2,4-dichlorophenyl)imidazolidin-2-one: Contains chlorine atoms instead of methyl groups on the phenyl ring.
1-(2,4-dimethylphenyl)imidazolidin-4-one: Similar structure but with a different position of the imidazolidinone ring.
Uniqueness
1-(2,4-dimethylphenyl)imidazolidin-2-one is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more suitable for certain applications in drug development and material science .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBMOBHWFZBAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.